molecular formula C9H10FNO B1527722 1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one CAS No. 1432679-90-7

1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one

Cat. No.: B1527722
CAS No.: 1432679-90-7
M. Wt: 167.18 g/mol
InChI Key: NVVRXRQWTDFBDX-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one is a fluorinated pyridine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom at the 5-position of the pyridine ring, which can significantly influence its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-fluoropyridine-2-carboxylic acid or its derivatives.

  • Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with 2-methylpropan-1-ol in the presence of a base such as triethylamine to form the target compound.

  • Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.

  • Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.

  • Common Reagents and Conditions: Reagents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions are commonly used.

  • Major Products: The major products include 1-(5-fluoropyridin-2-yl)-2-methylpropan-1-ol (alcohol), 1-(5-fluoropyridin-2-yl)-2-methylpropan-1-amine (amine), and 1-(5-fluoropyridin-2-yl)-2-methylpropanoic acid (carboxylic acid).

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Biology: It can be employed in the study of biological systems, particularly in understanding the role of fluorinated compounds.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

  • Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.

  • Pathways Involved: It may influence pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • Similar Compounds: 1-(5-fluoropyridin-2-yl)propan-1-ol, 1-(5-fluoropyridin-2-yl)ethanone, and 1-(5-fluoropyridin-2-yl)butan-1-one.

  • Uniqueness: The presence of the methyl group at the 2-position distinguishes 1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one from its analogs, potentially affecting its reactivity and biological activity.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity highlight its importance in multiple fields.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVRXRQWTDFBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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